molecular formula C12H11ClN2OS B2790951 2-Chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide CAS No. 2411308-90-0

2-Chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide

Cat. No.: B2790951
CAS No.: 2411308-90-0
M. Wt: 266.74
InChI Key: XDTGETFFJRQUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with 5-phenyl-1,3-thiazole-2-methanol. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-Chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can interact with the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can bind to receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-phenylacetamide: Similar structure but lacks the thiazole ring.

    5-Phenyl-1,3-thiazole-2-methanol: Contains the thiazole ring but lacks the chloroacetamide moiety.

    N-(5-Phenyl-1,3-thiazol-2-yl)acetamide: Similar structure but lacks the chlorine atom.

Uniqueness

2-Chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide is unique due to the presence of both the thiazole ring and the chloroacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and pharmaceuticals .

Properties

IUPAC Name

2-chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c13-6-11(16)14-8-12-15-7-10(17-12)9-4-2-1-3-5-9/h1-5,7H,6,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTGETFFJRQUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(S2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.